molecular formula C13H16N2O B14093485 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide CAS No. 70638-26-5

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide

Cat. No.: B14093485
CAS No.: 70638-26-5
M. Wt: 216.28 g/mol
InChI Key: JBOPHYZVNHQCJR-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a benzyl group and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the reduction of pyridine derivatives using reagents such as sodium borohydride or lithium aluminum hydride.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.

    Formation of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where the tetrahydropyridine derivative reacts with an appropriate amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or tetrahydropyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to known neuroactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific biological activity.

Comparison with Similar Compounds

1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxamide can be compared with other similar compounds, such as:

    1-Benzyl-1,2,3,6-tetrahydropyridine: Lacks the carboxamide group, which may result in different biological activities.

    1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: Contains a methyl group instead of a carboxamide, affecting its chemical reactivity and biological properties.

    1-Benzyl-1,2,5,6-tetrahydropyridine: Has a different ring structure, leading to variations in its chemical and biological behavior.

Properties

CAS No.

70638-26-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine-4-carboxamide

InChI

InChI=1S/C13H16N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-6H,7-10H2,(H2,14,16)

InChI Key

JBOPHYZVNHQCJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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